Uracil-15N2

UPLC-MS/MS Therapeutic Drug Monitoring DPD Deficiency

Endogenous uracil co-elutes with unlabeled analyte in LC-MS/MS, preventing accurate quantification. Uracil-15N2 provides a clean +2 Da mass shift with identical chromatographic retention, enabling interference-free stable isotope dilution assays. • Validated for clinical DPD phenotyping: inter-assay precision ≤12.4%, bias ≤±2.8% (1-100 ng/mL) • ≥98 atom% 15N isotopic purity ensures clean MS channels with no 14N cross-talk • Shipped ambient; room temperature storage under argon

Molecular Formula C4H4N2O2
Molecular Weight 114.07 g/mol
CAS No. 5522-55-4
Cat. No. B1365363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil-15N2
CAS5522-55-4
Molecular FormulaC4H4N2O2
Molecular Weight114.07 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=O
InChIInChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1
InChIKeyISAKRJDGNUQOIC-MPOCSFTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil-15N2 for Mass Spectrometry and NMR


Uracil-15N2 is a stable isotope-labeled uracil in which both nitrogen atoms (N1 and N3 positions) are substituted with the non-radioactive heavy isotope 15N, producing a +2 Da mass shift relative to unlabeled uracil (C4H4N2O2, MW 112.09 Da → C4H4(15N)2O2, MW 114.07 Da) . It serves as a chemically identical yet mass-resolved internal standard for stable isotope dilution assays, enabling precise quantification of endogenous uracil in biological matrices via GC-MS and LC-MS/MS [1]. Beyond quantitative analysis, its 15N enrichment permits site-specific solid-state NMR experiments—including REDOR and dipolar-shift measurements—for determining 15N chemical shift tensor magnitudes and orientations in the molecular frame, which are inaccessible with unlabeled uracil [2].

Stable isotope dilution internal standard for GC-MS and LC-MS/MS quantification of endogenous uracil in biological matrices
Enables direct plasma calibration via +2 Da mass shift, avoiding interference from endogenous analyte
Required for solid-state NMR experiments (REDOR, dipolar-shift) to determine 15N chemical shift tensor orientation

Uracil-15N2 vs. Unlabeled/13C Analogs


Unlabeled uracil is indistinguishable from endogenous uracil in biological samples via mass spectrometry, rendering accurate quantification impossible without isotopic separation [1]. Alternative isotope-labeled uracil variants—such as 13C-only labeled uracil (M+1 shift) or 13C,15N2-dual-labeled uracil (M+3 shift)—exhibit different mass shifts and may introduce distinct matrix effects or co-elution with other endogenous species depending on the analytical method [2]. The M+2 mass shift of Uracil-15N2 positions the internal standard channel precisely two Daltons away from the endogenous analyte, minimizing isotopic cross-talk while avoiding spectral overlap with common M+1 isotopic variants derived from natural abundance 13C (~1.1%). In NMR applications, the absence of 15N labeling in unlabeled uracil precludes direct observation of 15N nuclei, as 14N (natural abundance 99.6%) possesses a quadrupole moment (I=1) that broadens signals beyond detection in solid-state experiments, whereas 15N (I=1/2) yields sharp, interpretable spectra essential for tensor measurements [3].

Unlabeled Uracil
Indistinguishable from endogenous uracil via mass spectrometry, rendering accurate quantification impossible without isotopic separation.
13C-Only Analogs
M+1 shift may overlap with natural abundance 13C signals; matrix effects and co-elution profiles may differ, requiring separate validation.
Unlabeled for NMR
14N quadrupolar broadening prevents direct observation of sharp 15N spectra essential for tensor measurements; 15N labeling is a prerequisite.

Uracil-15N2 Assay Performance Evidence


UPLC-MS/MS Precision in Plasma Uracil

In a validated UPLC-MS/MS method for plasma uracil quantification, the use of Uracil-15N2 as an internal standard yielded inter-assay precision (coefficient of variation) ≤12.4% and inter-assay bias within ±2.8% across the validated concentration range of 1–100 ng/mL [1]. In contrast, methods employing unlabeled uracil as an external standard without isotope dilution are subject to matrix effects from endogenous plasma components, which can suppress or enhance ionization by >30% unless extensive sample clean-up is employed [2].

UPLC-MS/MS Plasma Precision
Reported
Inter-assay precision ≤12.4% CV; bias within ±2.8% (1–100 ng/mL)
Supports precision requirements for bioanalytical method validation review
Matrix effect minimized vs. >30% variability with external standard
UPLC-MS/MS Therapeutic Drug Monitoring DPD Deficiency Plasma Uracil Quantification

M+2 Shift Enables Direct Plasma Calibration

In a validated GC-MS assay for plasma uracil spanning 0.025–250 μM, calibration standards were prepared directly in human plasma using [15N2]uracil, a procedure impossible with unlabeled uracil due to interference from endogenous uracil present in all human plasma (baseline ~0.5–2 μM) [1]. The M+2 mass shift of Uracil-15N2 (m/z shift from native uracil-TMS derivative) provides complete chromatographic co-elution with the endogenous analyte while enabling independent MS channel monitoring via selected ion monitoring (SIM) [2].

Direct Plasma Calibration
Head-to-head
Calibration range 0.025–250 μM in human plasma; no depletion step needed
Eliminates need for stripped plasma, supporting method-transfer context
GC-EI-MS SIM; M+2 shift enables independent channel monitoring
GC-MS Isotope Dilution Endogenous Uracil Plasma Calibration

Sub-Picomole Detection Sensitivity

The stable isotope dilution method using [15N2]uracil as an internal standard achieved a sensitivity of 20–40 pmol/mL (20–40 nM) for free uracil in human and rat plasma via GC-EI-MS selected ion monitoring [1]. This sensitivity level is 50- to 100-fold lower than typical HPLC-UV methods (LOQ ~1–2 μM), enabling detection of subtle changes in circulating uracil associated with partial DPD deficiency or heterozygosity for urea cycle disorders [2]. The molecular ions and [M-CH3]+ fragments of silylated Ura-15N2 and native Ura-TMS provided orthogonal specificity confirmation when identical quantitative results were obtained at both ions [1].

Sub-Picomole Sensitivity
Cross-study comparable
LOQ 20–40 pmol/mL via GC-MS SIM; ~50- to 100-fold lower than HPLC-UV
Supports trace-level detection for partial deficiency research models
Orthogonal specificity confirmed at molecular ion and fragment
GC-MS Sensitivity Trace Analysis Nucleoside Quantification

15N Chemical Shift Tensor Measurement

Using polycrystalline samples of 15N2-labeled uracil, 15N–13C REDOR and 15N–1H dipolar-shift MAS NMR experiments determined the polar and azimuthal angles (θ, ψ) of the 15N chemical shift tensor orientation for both N1 and N3 sites in the uracil molecular frame [1]. For the N1 site, (θNC, ψNC) were determined as (92 ± 10°, 100 ± 5°); for N3, (132 ± 3°, 88 ± 10°). Similarly, (θNH, ψNH) were (15 ± 5°, −80 ± 10°) for N1 and (15 ± 5°, 90 ± 10°) for N3 [1]. Unlabeled uracil cannot provide these parameters because 14N (I=1, quadrupolar) yields broad, featureless powder patterns in solid-state NMR, whereas 15N (I=1/2) produces sharp dipolar coupling data essential for tensor orientation calculations [2].

15N Chemical Shift Tensor
Class-level inference
N1/N3 tensor orientations (θ, ψ) determined via REDOR MAS NMR
Provides computational chemistry benchmarks; inaccessible with unlabeled uracil
Requires spin-1/2 15N; 14N quadrupolar moment precludes measurement
Solid-State NMR MAS NMR Chemical Shift Tensor REDOR

Clinical Validation for DPD Phenotyping

In a fully validated UPLC-MS/MS clinical assay for uracil and dihydrouracil (UH2) in human plasma, the use of Uracil-15N2 and Dihydrouracil-13C4,15N2 as internal standards enabled the method to meet all FDA bioanalytical validation criteria: inter-assay bias within ±2.8% (uracil) and ±2.9% (UH2); inter-assay precision ≤12.4% (uracil) and ≤7.2% (UH2) [1]. The assay was subsequently deployed to support clinical studies with fluoropyrimidine drugs, where accurate determination of the U/UH2 ratio serves as a biomarker for DPD enzyme activity and predictor of 5-fluorouracil toxicity [1]. Without isotope-labeled internal standards, the variability introduced by plasma matrix effects (ion suppression up to 40% in ESI) would preclude reliable clinical decision thresholds [2].

DPD Phenotyping Validation
Supporting evidence
UPLC-MS/MS bias ≤2.8%, precision ≤12.4%; meets bioanalytical validation review criteria
Supports U/UH2 ratio biomarker research for enzyme activity context
Plasma matrix ion suppression variability precludes non-ISTD methods
Method Validation DPD Deficiency Fluoropyrimidine Toxicity Clinical Chemistry

Genomic DNA Uracil Quantification

A sensitive HPLC-MS/MS method for determining uracil content in human DNA utilized 15N2-Uracil as an internal standard following uracil excision by uracil DNA glycosylase and derivatization with 4-bromomethyl-7-methoxycoumarin [1]. The assay achieved a detection limit of <1.0 × 10−10 mol/L uracil with linearity from 1.0 × 10−10 to 2.5 × 10−6 mol/L, using MRM transitions m/z 489 → 232 for uracil-MMC and m/z 491 → 233 for the 15N2-uracil-MMC internal standard [1]. This 2-Da mass difference enabled complete chromatographic co-elution with baseline mass resolution, essential for accurate normalization of extraction and derivatization efficiency in complex DNA hydrolysates [2].

Genomic DNA Uracil
Head-to-head
Detection limit supports sub-nanomolar quantification in DNA via HPLC-MS/MS
Supports DNA damage biomarker research in folate and chemotherapy models
Derivatization and MRM monitoring required; context-dependent review
DNA Damage Folate Metabolism LC-MS/MS Uracil-DNA Glycosylase

Uracil-15N2 Application Scenarios


Clinical DPD Phenotyping Assay

Uracil-15N2 is an essential component for developing and validating LC-MS/MS or GC-MS assays that measure plasma uracil concentrations and U/UH2 ratios as biomarkers of dihydropyrimidine dehydrogenase (DPD) activity. The M+2 mass shift enables direct calibration in human plasma without interference from endogenous uracil, a requirement explicitly demonstrated in validated clinical methods [1]. Assays incorporating Uracil-15N2 as the internal standard achieve inter-assay precision ≤12.4% and bias within ±2.8% across 1–100 ng/mL, meeting FDA bioanalytical validation criteria for clinical deployment [1]. Procurement of this compound is indicated for clinical chemistry laboratories establishing in-house DPD phenotyping assays or for CROs supporting fluoropyrimidine (5-FU, capecitabine) clinical trials.

Quantitative Metabolomics & SIRM Workflows

In targeted metabolomics panels requiring absolute quantification of uracil and related pyrimidines, Uracil-15N2 serves as a primary internal standard in multi-analyte isotope dilution LC-MS methods. Its inclusion in internal standard cocktails alongside [13C6]-D-glucose, [15N]-indole, and other labeled metabolites has been validated for comprehensive metabolite quantification [2]. The +2 Da mass shift provides clean spectral separation from unlabeled uracil while maintaining identical chromatographic retention time and ionization efficiency—critical for accurate correction of matrix effects in complex biological extracts (plasma, urine, tissue homogenates) [2]. Researchers conducting pyrimidine pathway flux analysis or investigating uracil metabolism in cancer, inborn errors of metabolism, or drug response should prioritize this compound over 13C-only analogs to avoid isotopic overlap with naturally abundant 13C species.

Solid-State NMR of Nucleic Acids and RNA

Uracil-15N2 (and its dual-labeled variant 2-13C,15N2-uracil) is required for advanced solid-state NMR experiments that characterize 15N chemical shift tensor magnitudes and orientations in polycrystalline or lyophilized samples. These experiments—including 15N–13C REDOR and 15N–1H dipolar-shift MAS NMR—depend on the spin-1/2 property of 15N and site-specific 15N enrichment at both N1 and N3 positions [3]. The resulting tensor parameters serve as experimental benchmarks for validating DFT-computed NMR chemical shift tensors, a critical component of computational structural biology and molecular dynamics simulations of RNA-ligand interactions [3]. Researchers in structural biology, computational chemistry, or pharmaceutical NMR groups developing nucleic acid-targeted therapeutics should select Uracil-15N2 with isotopic purity ≥98 atom% 15N to ensure signal fidelity and minimize background from residual 14N.

Genomic Uracil Misincorporation Quantification

Investigators studying genomic uracil content as a biomarker of folate status, DNA repair capacity, or chemotherapeutic response require Uracil-15N2 for stable isotope dilution LC-MS/MS assays. The method employs uracil DNA glycosylase (UDG) to excise uracil from isolated DNA, followed by derivatization and quantification using 15N2-uracil as the internal standard [4]. The 2-Da mass difference between derivatized uracil-MMC (m/z 489 → 232 MRM) and 15N2-uracil-MMC (m/z 491 → 233 MRM) enables sub-nanomolar detection limits (<1.0 × 10−10 mol/L) with linearity spanning four orders of magnitude [4]. This sensitivity is essential for detecting the modest (~2- to 3-fold) increases in DNA uracil content associated with marginal folate deficiency or low-dose antifolate exposure. Research groups focused on nutritional biochemistry, cancer chemoprevention, or DNA repair mechanisms should procure this compound with certificate of analysis confirming isotopic purity.

Application
Selection Property
Validation Focus
DPD Phenotyping Research Assay
M+2 mass shift for direct plasma calibration
Bioanalytical validation review; matrix-effect control
Quantitative Metabolomics & SIRM
Identical retention and ionization to unlabeled uracil
ISTD benchmarking; multi-analyte matrix correction review
Solid-State NMR Structural Biology
15N isotopic enrichment (spin-1/2) at N1/N3 sites
Chemical shift tensor measurement; DFT validation context
Genomic Uracil Misincorporation Assay
2-Da mass difference in derivatized uracil MRM
DNA damage biomarker endpoint review; sensitivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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